2-(3-乙氧基-苄基)-哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3-Ethoxy-benzyl)-piperidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be relevant to understanding similar compounds. Piperidine derivatives are known for their biological activities, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the introduction of substituents that enhance biological activity. For instance, the introduction of a bulky moiety in the para position of benzamide derivatives increases anti-AChE activity . Similarly, the introduction of a phenyl group on the nitrogen atom of the amide moieties in certain piperidine derivatives also results in enhanced activity . The synthesis of these compounds often involves the use of reagents like sodium hydride (NaH) and solvents such as dimethyl formamide (DMF) to facilitate the coupling and substitution reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal and molecular structure of one such derivative was reported to form H-bonded dimers in the crystal lattice, which are held together by C-H...π and C-H...O interactions . These interactions are significant as they can influence the stability and reactivity of the compound. The stereochemistry of the piperidine derivatives is also important, as seen in the diastereoselective nucleophilic substitution reactions that lead to the formation of cis- or trans-alkylated adducts .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl enolates under the influence of metal triflates result in the formation of alkylated adducts with high diastereoselectivity . The choice of metal triflate catalysts, such as Sc(OTf)3, is critical for achieving the desired selectivity and yield in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present. These properties are important for the compound's solubility, stability, and interaction with biological targets. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, which in turn can influence its anti-AChE activity . The solubility of these compounds in various solvents is also relevant for their crystallization and structural analysis .

科学研究应用

合成和抗菌活性

研究探索了各种哌啶衍生物的合成及其潜在的抗菌活性。例如,研究表明通过涉及氨基取代的苯并噻唑和氯吡啶-羧酸的反应来制备新化合物,从而得到对细菌和真菌具有可变抗菌活性的化合物 (Patel, Agravat, & Shaikh, 2011)。类似地,已经研究了新型色满-4-酮衍生物的合成,揭示了与阿尔茨海默病治疗相关的有效胆碱酯酶抑制活性,某些衍生物显示出显着的效力 (Shamsimeymandi 等人,2019 年)。

用于 PET 成像的放射性配体合成

在正电子发射断层扫描 (PET) 成像领域,已经合成了哌啶的衍生物来评估多巴胺 D4 受体。尽管一些化合物在生物分布研究中显示出前景,但人们发现其不适用于特定受体研究,这突显了开发有效的 PET 成像剂的复杂性 (Matarrese 等人,2000 年)。

药理特性和药物开发

哌啶衍生物已被合成并评估了一系列药理特性,包括它们作为大麻素受体的变构调节剂的作用,表明在调节受体活性方面具有潜在的治疗应用 (Price 等人,2005 年)。此外,已经追求开发新型哌啶和哌嗪衍生物作为基于 CCR5 拮抗剂的 HIV-1 进入抑制剂,一些化合物展示出有效的抗 HIV-1 活性和改善的药代动力学特征,表明作为新型抗 HIV 疗法的潜力 (Dong 等人,2012 年)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions may alter the conformation and activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including signal transduction pathways and metabolic pathways . The compound may also affect the synthesis and degradation of other biomolecules .

Pharmacokinetics

They may be metabolized by enzymes in the liver and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds can induce a variety of effects, ranging from changes in gene expression to alterations in cellular morphology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by the physiological state of the organism, including factors such as age, sex, and health status .

属性

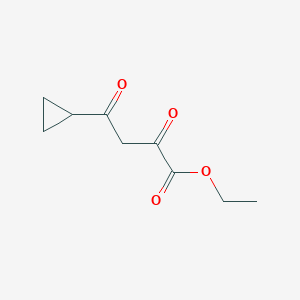

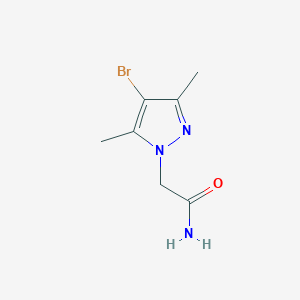

IUPAC Name |

2-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUGUBDDXXIXLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588833 |

Source

|

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1170163-05-9 |

Source

|

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。